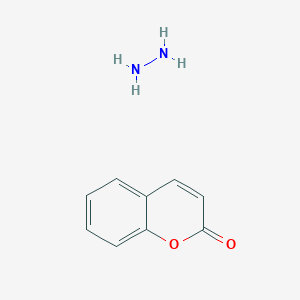

Chromen-2-one;hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

chromen-2-one;hydrazine |

InChI |

InChI=1S/C9H6O2.H4N2/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-2/h1-6H;1-2H2 |

InChI Key |

ISMHYSVBWXVBMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)O2.NN |

Origin of Product |

United States |

The Chromen 2 One Scaffold: a Cornerstone of Heterocyclic Chemistry

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic system characterized by a benzene (B151609) ring fused to a pyran-2-one ring. acs.orgrsc.org This structural motif is the backbone of a vast array of natural products and synthetic compounds, establishing its foundational role in heterocyclic chemistry. acs.orgnih.gov The inherent stability and reactivity of the chromen-2-one core make it a versatile starting point for the synthesis of more complex molecules. acs.orgtandfonline.com Its structure allows for various substitutions, influencing the molecule's biological activity. mdpi.com

The significance of the chromen-2-one scaffold is underscored by its presence in numerous compounds exhibiting a broad spectrum of biological and pharmacological activities. acs.orgnih.gov These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties. acs.orgnih.govmdpi.com The well-established synthetic routes to chromen-2-one derivatives, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, further contribute to its widespread use in research. ijrrjournal.com

The Hydrazine Moiety: a Versatile Tool in Synthesis and Medicinal Chemistry

Hydrazine (B178648) (N₂H₄) and its derivatives are a class of inorganic compounds that have found extensive use in organic synthesis and medicinal chemistry. ontosight.aiontosight.ai The hydrazine moiety, characterized by a nitrogen-nitrogen single bond, serves as a powerful nucleophile and a precursor for the formation of various heterocyclic rings. naturalspublishing.com Its reactivity allows for the construction of hydrazones, hydrazides, and other nitrogen-containing compounds, which are valuable intermediates in the synthesis of more complex molecules. naturalspublishing.commdpi.com

In medicinal chemistry, the incorporation of a hydrazine or hydrazide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai Hydrazine derivatives have been investigated for a wide range of therapeutic applications, including their potential as antimicrobial, anticonvulsant, and anticancer agents. naturalspublishing.com The ability of the hydrazine moiety to form stable complexes with metal ions also makes it a valuable component in the design of sensors and imaging agents. mdpi.com

Molecular Hybridization: Fusing Chromen 2 One and Hydrazine

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—into a single hybrid molecule. This approach aims to create new compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. nih.gov

The hybridization of the chromen-2-one scaffold with the hydrazine (B178648) moiety has emerged as a fruitful area of research. This strategy typically involves the synthesis of coumarin-hydrazide or coumarin-hydrazone derivatives. rsc.orgijrrjournal.com These hybrid molecules integrate the biological potential of the chromen-2-one core with the versatile reactivity and pharmacological properties of the hydrazine group. The synthesis often involves the reaction of a substituted chromen-2-one, such as 3-acetyl-2H-chromen-2-one, with hydrazine or a hydrazine derivative. nih.govnih.gov

Academic and Research Significance of Chromen 2 One;hydrazine Compounds

Condensation Reactions for Chromone-Hydrazone Formation

Condensation reactions are a cornerstone in the synthesis of chromone-hydrazones, providing a direct and versatile approach to link the chromen-2-one scaffold with a hydrazine moiety.

Synthesis from 3-Formylchromone and Hydrazine Compounds

A prevalent and straightforward method for synthesizing chromone-hydrazones involves the condensation reaction between 3-formylchromone and various hydrazine compounds. sciforum.netnih.gov This reaction typically proceeds by refluxing the two reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid like p-toluenesulfonic acid (pTSA) to facilitate the reaction. sciforum.net The versatility of this method lies in the wide array of commercially available or readily synthesized hydrazine derivatives, allowing for the introduction of diverse substituents onto the hydrazone nitrogen. This modularity is crucial for tuning the electronic and steric properties of the final compounds. For instance, the reaction of 3-formylchromone with benzaldehyde-hydrazone, benzophenone-hydrazone, and benzil-bis-hydrazone has been reported to yield the corresponding chromone-hydrazone derivatives in moderate to good yields (40-60%). sciforum.net

The general reaction scheme involves the nucleophilic attack of the primary amine of the hydrazine compound on the electrophilic carbonyl carbon of the 3-formyl group of the chromone (B188151). This is followed by dehydration to form the stable C=N double bond of the hydrazone. The 3-formylchromone precursor itself is commonly synthesized via the Vilsmeier-Haack reaction from o-hydroxyacetophenone. nih.govijraset.com

Table 1: Examples of Chromone-Hydrazones Synthesized from 3-Formylchromone

| Hydrazine Compound | Resulting Chromone-Hydrazone | Yield (%) | Reference |

| Benzaldehyde-hydrazone | 3-((E)-(((E)-benzylidene)hydrazinylidene)methyl)-4H-chromen-4-one | 40 | sciforum.net |

| Benzophenone-hydrazone | (E)-3-(((diphenylmethylene)hydrazinylidene)methyl)-4H-chromen-4-one | 60 | sciforum.net |

| Benzil-bis-hydrazone | (E)-3-(((diphényle méthyl)hydrazineylidène)méthyl)-4H-chromen-4-one | 50 | sciforum.net |

| Carboxylic acid hydrazides | 3-(2-hydroxybenzoylhydrazonomethyl)-4-oxo-4H-chromene | 80-85 | ijraset.com |

Schiff Base Condensation between Coumarin-Based Aldehydes and Acid Hydrazides

The formation of Schiff bases through the condensation of coumarin-based aldehydes with acid hydrazides is another effective strategy for creating coumarin-hydrazone hybrids. researchgate.netdovepress.com This reaction typically involves heating the coumarin (B35378) aldehyde and the acid hydrazide in a solvent like ethanol. researchgate.netdovepress.com For example, 3-acetylcoumarin (B160212) can be condensed with various acid hydrazides to produce a series of Schiff's bases. researchgate.net Similarly, 7-hydroxy-4-formyl coumarin and 7-methoxy-4-formyl coumarin can be reacted with molecules like thiosemicarbazide, 4-aminobenzoic acid, 5-amino-1,3,4-thiadiazole-2-thiol, and 4-aminoacetophenone to yield the corresponding Schiff base derivatives. dovepress.com

The imine group (C=N) formed in these reactions is a key structural feature, and its presence can be confirmed by spectroscopic methods such as IR and NMR. researchgate.netnih.gov This synthetic route allows for the combination of the coumarin scaffold with other biologically active pharmacophores, potentially leading to hybrid molecules with enhanced or dual activities. ijraset.com

Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (B1144303)

The reaction between ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate is a well-established method that can lead to different products depending on the reaction conditions. researchgate.netnih.gov While early reports suggested the formation of salicylaldehyde (B1680747) azine as the sole product, later studies identified malono-hydrazide as another major product. researchgate.netnih.gov However, under specific conditions, this reaction can afford the desired 2-oxo-2H-chromene-3-carbohydrazide. nih.gov This hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds and N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov

The reaction involves heating the starting ester with an excess of hydrazine hydrate in a solvent like absolute ethanol. researchgate.net The proposed mechanism for the formation of salicylaldehyde azine and malonohydrazide involves the ring-opening of the 2H-chromene moiety. researchgate.net Careful control of the reaction stoichiometry and conditions is therefore crucial to selectively obtain the desired carbohydrazide.

Multicomponent Reactions (MCRs) in this compound Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single pot from three or more starting materials. nih.govrsc.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. rsc.orgtandfonline.com

Synthesis of Thiazolyl-Coumarins via Three-Component Condensation

A notable application of MCRs in this context is the one-pot, three-component synthesis of thiazolyl-coumarin derivatives. tandfonline.comtandfonline.com This reaction typically involves the condensation of a 3-acetyl-4-hydroxycoumarin, an arylaldehyde, and thiourea (B124793) in a suitable solvent, often catalyzed by ammonium (B1175870) acetate. tandfonline.comtandfonline.com The reaction proceeds cleanly with good to excellent yields and offers a straightforward workup, often requiring only filtration and washing. tandfonline.com

The versatility of this method allows for the synthesis of a library of thiazolyl-coumarin derivatives by varying the substituted arylaldehydes. tandfonline.com The resulting compounds incorporate both the coumarin and thiazole (B1198619) scaffolds, which are known to possess a wide range of biological activities.

Table 2: Three-Component Synthesis of Thiazolyl-Coumarins

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |

| 3-acetyl-4-hydroxycoumarin | Benzaldehyde (B42025) | Thiourea | NH4OAc | DMC | 96 | tandfonline.comtandfonline.com |

| 3-acetyl-4-hydroxycoumarin | Substituted Arylaldehydes | Thiourea | NH4OAc | DMC | Good | tandfonline.com |

General Applications of MCRs for Nitrogen-Containing Heterocycles

Multicomponent reactions are broadly applicable to the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govosi.lvfrontiersin.org These reactions are highly valued for their ability to generate molecular diversity and complexity in a single step. nih.govtaylorfrancis.com The one-pot nature of MCRs is particularly advantageous for creating libraries of compounds for drug discovery and other applications. taylorfrancis.com

In the context of coumarin chemistry, MCRs can be employed to synthesize various fused and substituted heterocyclic systems. For example, a four-component reaction involving ethyl acetoacetate, a hydrazine derivative (like phenylhydrazine (B124118) or hydrazine hydrate), an aromatic aldehyde, and 4-hydroxy coumarin can be used to prepare benzylpyrazolyl coumarin derivatives. rsc.org These reactions are often facilitated by green catalysts, such as ionic liquids, and can be performed under mild, solvent-free conditions. rsc.org The efficiency and versatility of MCRs make them a cornerstone of modern synthetic strategies for accessing novel and structurally diverse nitrogen-containing heterocyclic compounds. frontiersin.org

Cyclization and Heteroaromatization Reactions Involving Hydrazine

The reaction of chromen-2-one precursors with hydrazine and its derivatives serves as a powerful tool for the synthesis of various fused and substituted heterocyclic systems. These reactions typically proceed through initial interaction with the electrophilic centers of the chromen-2-one scaffold, followed by intramolecular cyclization and subsequent aromatization to yield stable heterocyclic products.

Pyrazole (B372694) Derivatives Synthesis from Chromenone Precursors

The synthesis of pyrazole derivatives from chromen-2-one precursors is a well-established and versatile transformation. The reaction of chromones with hydrazine hydrate often leads to the formation of 3(5)-(2-hydroxyaryl)pyrazoles as the primary products, rather than the expected hydrazones. nih.gov This outcome is the result of a nucleophilic attack by hydrazine at the C-2 position of the chromone ring, which instigates ring opening. This is followed by an intramolecular condensation to form the pyrazole ring. nih.gov

Various substituted chromenones have been utilized to generate a library of pyrazole-containing compounds. For instance, 3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones react with hydrazine hydrate in an aprotic solvent like dimethylformamide (DMF) to yield 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones. nih.gov Similarly, multi-component reactions involving salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazines in the presence of a base like piperidine (B6355638) provide an efficient one-pot synthesis of 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives. tandfonline.com

The following table summarizes representative examples of pyrazole derivatives synthesized from chromenone precursors.

| Chromenone Precursor | Reagent | Product | Yield (%) | Reference |

| 3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Hydrazine hydrate | 3-(3-Aryl-1H-pyrazol-5-yl)-7-hydroxychromones | 45-67 | nih.gov |

| Salicylaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one | Arylhydrazine, Piperidine | 3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-chromen-2-one | 60 | tandfonline.com |

| 3-[2,3-Dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one | Phenyl hydrazine | 3-[3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | - | researchgate.net |

| 3-Formyl-4-chlorocoumarin | Hydrazine | 1H-Chromeno[4,3-c]pyrazol-4-one | 67 | mdpi.com |

Triazolo Chromen-2-one Derivatives Synthesis

The construction of triazole rings fused to the chromen-2-one core represents another important synthetic application of hydrazine derivatives. These reactions often involve the cyclization of a hydrazine-derived intermediate. For example, 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid hydrazide, prepared from the corresponding ethyl ester and hydrazine hydrate, can be reacted with benzaldehyde and its derivatives to form triazole-substituted chromen-2-ones. chemistryjournal.net

Another approach involves the reaction of 2-(coumarin-4-yl)acetic acid with thiocarbohydrazide (B147625) in the presence of phosphoryl chloride to produce 4-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one. nih.gov This intermediate can be further functionalized, for instance, by condensation with aromatic aldehydes. nih.gov The synthesis of nih.govnih.govthieme-connect.comtriazolo[4,3-a]pyridines can also be achieved through a one-pot reaction of 2-hydrazinopyridine (B147025) with substituted aromatic aldehydes. rsc.orgresearchgate.net

Oxadiazole Derivatives Synthesis

Oxadiazole moieties can be effectively incorporated into the chromen-2-one framework through multi-step synthetic sequences involving hydrazine. A common strategy begins with the esterification of a chromenone carboxylic acid, followed by reaction with hydrazine hydrate to form the corresponding hydrazide. nih.govmdpi.com This key hydrazide intermediate is then cyclized with various reagents to furnish the 1,3,4-oxadiazole (B1194373) ring.

For instance, a 4-substituted chromenone acid can be converted to its ester, then to the hydrazide, which upon reaction with aldehydes, yields the desired oxadiazole derivatives. nih.govmdpi.com Another method involves the cyclization of carbohydrazides with carboxylic acids in phosphorus oxychloride. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the oxidative cyclization of aroyl hydrazones. organic-chemistry.org

The table below provides examples of oxadiazole derivatives synthesized from chromen-2-one precursors.

| Chromenone Precursor | Key Intermediate | Cyclization Reagent | Product | Yield (%) | Reference |

| 4-Substituted chromenone acid | Hydrazide | Aldehydes | Chromene based oxadiazoles | - | nih.govmdpi.com |

| Chromeno[4,3-b]pyridine-3-carboxylate | Carbohydrazide | Carboxylic acids, POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazole derivatives | 69-80 | researchgate.net |

| Salicylic acid | Salicyloyl hydrazide | CS₂/KOH | 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 95 | ajol.info |

| Substituted aromatic acids | Hydrazide | β-Benzoyl propionic acid, POCl₃ | 1,3,4-Oxadiazole derivatives | - | nih.gov |

Pyrimidine and Pyridazine (B1198779) Derivatives Formation

The reaction of chromen-2-one derivatives with hydrazine can also lead to the formation of other important heterocyclic systems such as pyrimidines and pyridazines. For example, the reaction of a chalcone-bearing thiophene (B33073) nucleus with hydrazine hydrate can yield pyrazole derivatives, which can be seen as precursors or related structures to pyrimidines. miami.edu In some cases, the reaction of pyrimidinonethione derivatives with hydrazine hydrate can lead to the formation of 2-hydrazinopyrimidin-4-one, a versatile intermediate for further heterocyclic synthesis. documentsdelivered.com

Furthermore, the reaction of certain Biginelli pyrimidines with hydrazine hydrate can result in an unexpected ring opening to produce pyrazole, arylidenehydrazines, and urea (B33335)/thiourea, highlighting the complex reactivity of these systems. researchgate.net In the realm of pyridazine synthesis, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.gov These pyridazinone derivatives can then be converted to other fused heterocyclic systems. nih.gov

Hydrazine-Catalyzed Transformations for Chromene Scaffolds

Beyond its role as a reagent in cyclization reactions, hydrazine and its derivatives can also act as catalysts in transformations that construct or modify the chromene scaffold.

Ring-Closing Carbonyl-Olefin Metathesis for 2H-Chromenes

A notable example of hydrazine catalysis is the ring-closing carbonyl-olefin metathesis (RCCOM) for the synthesis of 2H-chromenes. nih.govthieme-connect.comnih.govchemrxiv.orgacs.org This method utilizes a [2.2.1]-bicyclic hydrazine catalyst to facilitate the cyclization of O-allyl salicylaldehydes. nih.govthieme-connect.comnih.gov The catalytic cycle is proposed to proceed through a [3+2] cycloaddition between the hydrazonium intermediate (formed from the catalyst and the aldehyde) and the olefin, followed by a retro-[3+2] cycloreversion to yield the 2H-chromene product. nih.govchemrxiv.org

The success of this reaction is highly dependent on the substitution pattern of the allyl group, with sterically demanding groups leading to better outcomes. nih.govnih.gov This catalytic approach offers an efficient pathway to 2H-chromenes from readily available starting materials. nih.govacs.org

The following table details the substrates and conditions for the hydrazine-catalyzed synthesis of 2H-chromenes.

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| O-Allyl salicylaldehydes | [2.2.1]-Bicyclic hydrazine | Heat | 2H-Chromenes | Moderate to good | thieme-connect.com |

| O-Allylsalicylaldehyde with diethylidene group | [2.2.1]-Bicyclic hydrazine | Heat | Diethylidene-substituted 2H-chromene | Optimal | nih.govnih.gov |

| O-Allylsalicylaldehyde with adamantylidene group | [2.2.1]-Bicyclic hydrazine | Heat | Adamantylidene-substituted 2H-chromene | Optimal | nih.govnih.gov |

Sustainable and Efficient Synthetic Approaches

In recent years, the principles of green chemistry have guided the development of new synthetic routes that are not only efficient but also environmentally benign. These methods aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Biogenic Nanoparticle Catalysis

The use of biogenically synthesized nanoparticles as catalysts represents a burgeoning area in green chemistry. These catalysts are often non-toxic, reusable, and can facilitate reactions under mild conditions.

A notable example is the use of metal-free, heterogeneous graphene oxide nanoparticles (GONPs) for the synthesis of bioactive benzylpyrazolyl coumarin derivatives. rsc.org In this method, the GONPs are prepared via the carbonization of sugar using a microwave-assisted chemical synthesis. rsc.org These biogenic nanoparticles then act as a green acid catalyst in a multicomponent reaction to produce the desired coumarin derivatives in high yields. The reaction is typically carried out under thermal conditions (around 50 °C) in ethanol, and the products can be purified by simple recrystallization. rsc.org The reusability of the GONP catalyst for multiple reaction cycles without significant loss of activity underscores the sustainability of this approach. rsc.org

While this example demonstrates the synthesis of a complex coumarin derivative, the principle can be extended to the synthesis of this compound compounds. The acidic nature of the GONPs can catalyze the condensation reaction between a suitably functionalized chromen-2-one and a hydrazine derivative.

Table 1: Biogenic Nanoparticle Catalysis for Coumarin Derivative Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Key Findings |

|---|

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reactions and improving yields. The phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, is responsible for the observed rate enhancements. nih.gov

Ultrasound irradiation has been successfully employed in the von Pechmann condensation for the synthesis of 4-substituted 2H-chromen-2-ones. In one study, copper perchlorate (B79767) was utilized as a heterogeneous catalyst in a solventless medium, leading to excellent yields of the desired products. nih.gov This method offers several advantages, including high yields, procedural simplicity, and mild reaction conditions. nih.gov

The synthesis of hydrazine derivatives has also benefited from ultrasound assistance. An efficient and environmentally friendly method for the synthesis of hydrazine carboxamides involves the ultrasonication of 1H-indole-2,3-dione and N-(substituted phenyl)hydrazine carboxamides in a water-glycerol solvent system. nih.gov This approach significantly reduces reaction times from hours to minutes compared to conventional heating methods. nih.gov

By combining these principles, the ultrasound-assisted synthesis of this compound can be envisioned. For instance, the condensation of a 3-acetylcoumarin with a hydrazine derivative could be efficiently carried out under ultrasonic irradiation, potentially in a green solvent system.

Table 2: Ultrasound-Assisted Synthesis of Chromen-2-one and Hydrazine Derivatives

| Reactants | Catalyst/Medium | Power/Frequency | Time | Yield |

|---|---|---|---|---|

| Substituted phenols, β-keto esters | Copper perchlorate / Solventless | - | - | Excellent. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. nih.gov

The synthesis of coumarin hydrazides has been efficiently achieved using microwave irradiation. In one approach, coumarin-3-carboxylic acid derivatives are reacted with various commercial hydrazides, such as nicotinic hydrazide and benzhydrazide, in ethanol. dergipark.org.tr This method has been shown to be superior to conventional heating in terms of both reaction time and yield. dergipark.org.tr

Another application of microwave synthesis is in the preparation of coumarin-based 1,2,3-triazoles. The key step involves the reaction of alkyne-substituted 3-aryl coumarin intermediates with aryl azides. nih.gov The use of microwave irradiation in a DMF/H₂O solvent system provides the final products in good yields (80–90%) in a fraction of the time required by conventional methods. nih.gov The synthesis of the intermediate 6-hydrazinyl-4-methyl-2H-chromen-2-one has also been reported, which can then be used in subsequent microwave-assisted reactions.

Table 3: Microwave-Assisted Synthesis of Coumarin Hydrazide Derivatives

| Reactants | Solvent | Catalyst | Power/Temp | Time | Yield |

|---|---|---|---|---|---|

| Coumarin-3-carboxylic acid derivatives, Commercial hydrazides | Ethanol | - | - | Shorter time than conventional | Higher than conventional. dergipark.org.tr |

| Alkyne-substituted 3-aryl coumarins, Aryl azides | DMF/H₂O (1:1) | Copper(I) iodide | - | Shorter time than conventional | 80-90%. nih.gov |

| Resorcinol, Ethyl acetoacetate | Solvent-free | Fly ash | 300W | Seconds | 98%. |

Reactivity of Hydrazone Moieties in Derivatization

The hydrazone moiety (C=N-NH-) incorporated into a chromen-2-one framework is a versatile functional group for further molecular elaboration. The lone pair of electrons on the nitrogen atom and the polar C=N double bond are key to its reactivity, allowing for the synthesis of a diverse range of derivatives.

Aldehydes and ketones readily react with hydrazine to form hydrazones. libretexts.org This fundamental reaction is often the first step in synthesizing more complex chromen-2-one hydrazine derivatives. The formation of the hydrazone introduces a new reactive site that can be targeted for further chemical modifications.

One-pot, multi-component reactions are an efficient strategy for creating libraries of coumarin-based hydrazone derivatives. For instance, the reaction of 4-hydroxy-2H-chromene-2-thiones with aniline (B41778) derivatives and tertiary butyl nitrite (B80452) under solvent- and catalyst-free conditions yields biologically active hydrazone derivatives in high yields (76-86%). researchgate.net A notable transformation observed in these reactions is the conversion of the C=S group at the C-2 position of the chromen-2-one ring into a C=O group. researchgate.net

Furthermore, derivatization with hydrazine-based reagents can be employed to enhance the analytical sensitivity for the detection of certain molecules. Reagents such as 2-hydrazino-1-methylpyridine (HMP), which possesses a permanently charged quaternary ammonium group, react with oxo-steroids to improve their detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The reactivity of the hydrazone moiety is summarized in the following table:

| Reaction Type | Reactants | Product Feature | Significance |

| Hydrazone Formation | Chromen-2-one with a ketone/aldehyde, Hydrazine | C=N-NH- linkage | Introduces a versatile functional group. libretexts.org |

| Multi-component Reaction | 4-hydroxy-2H-chromene-2-thiones, Anilines, Tertiary butyl nitrite | Substituted hydrazone derivatives | Efficient synthesis of diverse compounds. researchgate.net |

| Analytical Derivatization | Target molecule with oxo-group, Hydrazine-based reagent (e.g., HMP) | Covalently tagged molecule | Enhanced analytical sensitivity. nih.gov |

Ring-Opening and Cycloreversion Pathways

The chromen-2-one ring system, while generally stable, can participate in ring-opening and cycloreversion reactions, particularly when catalyzed by hydrazine. These pathways are crucial in the synthesis of novel heterocyclic structures.

A significant example is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to produce 2H-chromenes. nih.govnih.gov This process does not involve a pre-formed chromen-2-one hydrazine, but rather uses a hydrazine catalyst to construct the chromene ring. The mechanism operates through a [3+2] cycloaddition followed by a retro-[3+2] cycloreversion. The key steps are:

Condensation of the hydrazine catalyst with the aldehyde to form a hydrazonium intermediate.

Intramolecular [3+2] cycloaddition between the hydrazonium moiety and the olefin to form a pentacyclic intermediate.

A proton migration event.

The rate-determining cycloreversion step, which reveals the 2H-chromene product and regenerates the catalyst. nih.gov

The efficiency of this cycloreversion is influenced by steric factors, with bulky substituents on the allyl group facilitating the reaction. nih.govnih.gov

Hydrazine catalysis is also employed in the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins like cyclobutenes. chemrxiv.org This metal-free approach utilizes a similar mechanism involving the formation of a hydrazonium ion from a hydrazine catalyst and an aldehyde initiator, followed by cycloaddition and ring-opening steps. While not directly starting with a chromen-2-one, this demonstrates the general principle of hydrazine-catalyzed ring manipulations that can be conceptually extended to related systems.

The mechanistic pathway for hydrazine-catalyzed RCCOM is outlined below:

| Step | Description | Intermediate/Product | Key Feature |

| 1 | Condensation | Hydrazonium intermediate | Formation of the reactive 1,3-dipole. nih.gov |

| 2 | Cycloaddition | Pentacyclic intermediate | Intramolecular [3+2] cycloaddition. nih.gov |

| 3 | Proton Migration | Isomeric pentacyclic intermediate | Leads to a more stable intermediate. nih.gov |

| 4 | Cycloreversion | 2H-chromene product | Rate-determining step, ring formation. nih.govnih.gov |

| 5 | Hydrolysis | Regenerated catalyst | Catalyst turnover. nih.gov |

Complexation and Chelation Properties with Metal Ions

Chromen-2-one hydrazine derivatives, particularly those with additional donor atoms like oxygen or sulfur, are excellent chelating agents for a variety of metal ions. The hydrazone linkage provides a nitrogen donor site, and carbonyl or hydroxyl groups on the coumarin ring can provide oxygen donor sites, allowing the ligand to bind to a metal ion in a bidentate or polydentate fashion.

The formation of metal complexes can significantly alter the physicochemical properties of the parent ligand. Chelation often increases the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes. nih.gov This principle is a cornerstone of the design of new metallodrugs.

For example, copper(II) chelates of a coumarin-based acyl hydrazone ligand have been synthesized and characterized. nih.gov These complexes exhibit enhanced antimicrobial activity compared to the free ligand, a phenomenon attributed to the increased lipophilicity upon chelation. nih.gov The geometry of these copper chelates can be tetrahedral. nih.gov

Hydrazide-hydrazone ligands can form complexes with a range of metal ions, including Cu(II), Ni(II), Co(II), Cd(II), Mn(II), and Zn(II). frontiersin.orgnih.gov The stability of these complexes is influenced by the properties of the metal ion, such as its atomic number, ionic radius, and electronegativity. nih.gov The stoichiometry of the complex, for instance, a 2:1 ligand-to-metal ratio versus a 1:1 ratio, can also impact its biological activity. frontiersin.org In some cases, dinuclear complexes can form, where a single ligand bridges two metal centers. frontiersin.org

The key features of metal chelation are summarized below:

| Metal Ion | Ligand System | Resulting Complex | Observed Properties |

| Copper(II) | Coumarin-based acyl hydrazone | Tetrahedral Cu(II) nano-chelates | Enhanced lipophilicity and antimicrobial activity. nih.gov |

| Ruthenium(II) | Thiophene-2-carboxylic acid hydrazide | 2:1 ligand-to-metal complex | Improved cytotoxic profile compared to 1:1 complex. frontiersin.org |

| Various (Cu, Ni, Co, etc.) | Hydralazine (B1673433) Schiff base | 1:1 and 1:2 metal-ligand complexes | Stability depends on metal ion properties. nih.gov |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental strategy in organic synthesis to manipulate a molecule's properties and reactivity. solubilityofthings.comimperial.ac.uk Chromen-2-one hydrazine systems can undergo a variety of such transformations.

A primary example is the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group. The reaction proceeds through a hydrazone intermediate. libretexts.org In the context of a chromen-2-one derivative, if the hydrazone was formed from a ketone substituent on the coumarin ring, treatment with a strong base like KOH at high temperatures would reduce the ketone to an alkyl group, effectively removing the carbonyl oxygen. libretexts.org

Other FGIs can be envisioned at different positions of the chromen-2-one hydrazine molecule. For instance, a hydroxyl group on the coumarin ring could be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu Nitrile groups can be introduced and subsequently reduced to primary amines, or hydrolyzed to carboxylic acids. youtube.com

Derivatization strategies are often employed to create a library of related compounds for structure-activity relationship studies or to tune the molecule's properties. This can involve reactions such as:

Acylation: Reaction of the N-H group of the hydrazine or hydrazone with an acyl chloride or anhydride (B1165640) to form an acylhydrazone.

Alkylation: Introduction of alkyl groups at the nitrogen atoms.

Condensation: Reaction of the hydrazide with various aldehydes and ketones to form a wide range of hydrazone derivatives.

A specific example of FGI is the conversion of a C=S group to a C=O group during the synthesis of certain coumarin-based hydrazones. researchgate.net This highlights that the reaction conditions used for derivatization can simultaneously induce other functional group transformations.

Common functional group interconversions applicable to chromen-2-one hydrazine systems include:

| Initial Functional Group | Reagents/Conditions | Final Functional Group | Reaction Name/Type |

| Ketone/Aldehyde | Hydrazine (H₂NNH₂), then KOH, heat | Alkane (CH₂) | Wolff-Kishner Reduction libretexts.org |

| Primary Alcohol | Mild oxidizing agent (e.g., PCC) | Aldehyde | Oxidation solubilityofthings.com |

| Secondary Alcohol | Cr(VI) reagents | Ketone | Oxidation imperial.ac.uk |

| Amide | LiAlH₄ or DIBAL-H | Amine | Reduction imperial.ac.uk |

| Nitrile | H₂, Catalyst or LiAlH₄ | Primary Amine | Reduction imperial.ac.uk |

| Thione (C=S) | Aniline, t-Butyl nitrite | Carbonyl (C=O) | Oxidative Conversion researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, and this compound compounds are no exception. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound derivatives, the aromatic protons of the coumarin ring typically appear in the range of δ 7.29-7.83 ppm. nih.gov For instance, in a series of 4-hydroxy-chromen-2-one derivatives, the characteristic aromatic proton signals were observed in this region as multiplets. nih.gov The specific chemical shifts and coupling patterns can help to determine the substitution pattern on the coumarin ring.

In a synthesized azine derivative, 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine, the aromatic protons on the coumarin ring were assigned to signals between 7.29 and 7.61 ppm. ceon.rsresearchgate.net The protons of the substituted benzylidene moiety appeared at distinct chemical shifts, with doublets at 7.48, 7.41, and 7.10 ppm. ceon.rs The proton of the hydroxyl group at the C-4 position of the coumarin ring gives a characteristic signal. ceon.rs

The protons of the hydrazine or hydrazone linker also provide valuable structural information. For example, the NH proton of a secondary amino group in 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one showed correlations with methylene protons in the NOESY spectrum, which helped to establish the spatial orientation of the substituents. ceon.rs

Table 1: Selected ¹H NMR Data for Chromen-2-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2H-chromen-2-one | CDCl₃ | 7.72 (d, J = 9.5 Hz), 7.60 – 7.45 (m), 7.34 (d, J = 8.3 Hz), 7.31 – 7.27 (m), 6.43 (d, J = 9.5 Hz) | Aromatic H, Olefinic H |

| 6-methyl-2H-chromen-2-one | CDCl₃ | 7.65 (d, J = 9.5 Hz), 7.33 (d, J = 8.4 Hz), 7.27 (s), 7.21 (d, J = 8.4 Hz), 6.39 (d, J = 9.5 Hz), 2.40 (s) | Aromatic H, Olefinic H, CH₃ |

| 6-bromo-2H-chromen-2-one | CDCl₃ | 8.49 – 8.35 (m), 7.82 (d, J = 9.6 Hz), 7.48 (d, J = 9.0 Hz), 6.60 (d, J = 9.7 Hz) | Aromatic H, Olefinic H |

| 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine | DMSO-d₆ | 7.29-7.61 (m), 7.48 (d), 7.41 (d), 7.10 (d) | Coumarin Aromatic H, Benzylidene Aromatic H |

This table presents a selection of reported ¹H NMR data for various chromen-2-one derivatives to illustrate typical chemical shift ranges. ceon.rsrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring in the chromen-2-one structure is particularly characteristic, typically appearing at a downfield chemical shift. For example, in 2H-chromen-2-one, the lactone carbonyl carbon (C-2) resonates at δ 160.8 ppm. rsc.org In a synthesized azine derivative, this signal was found at 161.3 ppm. ceon.rs

The other carbon atoms of the coumarin ring and any substituents also give rise to distinct signals. In 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine, the carbon atoms of the coumarin moiety were assigned based on HSQC and HMBC experiments, with C-4 appearing at 178.3 ppm and C-2 at 161.3 ppm. ceon.rs The various aromatic carbons of the coumarin and benzylidene rings resonate in the typical aromatic region of the spectrum. The presence of a hydrazine or hydrazone linker is also confirmed by the chemical shifts of the associated carbons, such as the C=N carbon in a hydrazone, which was observed at 166.4 ppm in one study. ceon.rs

Table 2: Selected ¹³C NMR Data for Chromen-2-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2H-chromen-2-one | CDCl₃ | 160.8, 154.1, 143.4, 131.9, 127.9, 124.4, 118.9, 116.9, 116.7 | C=O, Aromatic C, Olefinic C |

| 6-methyl-2H-chromen-2-one | CDCl₃ | 161.0, 152.2, 143.4, 134.1, 132.8, 127.7, 118.6, 116.5, 20.7 | C=O, Aromatic C, Olefinic C, CH₃ |

| 6-bromo-2H-chromen-2-one | CDCl₃ | 158.8, 157.6, 144.1, 142.2, 126.6, 123.8, 118.9, 118.8, 118.1 | C=O, Aromatic C, Olefinic C |

| 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine | DMSO-d₆ | 178.3, 166.4, 161.3, 153.4, 133.8, 125.8, 123.9, 120.7, 116.6, 94.1 | C-4, C=N, C-2, Aromatic C |

This table presents a selection of reported ¹³C NMR data for various chromen-2-one derivatives to illustrate typical chemical shift ranges. ceon.rsrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound compounds, characteristic vibrational bands provide evidence for the key structural components.

The most prominent feature in the IR spectrum of a chromen-2-one derivative is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring, which typically appears in the range of 1681-1706 cm⁻¹. nih.govceon.rs For example, in a series of 4-hydroxy-chromen-2-one derivatives, a strong lactone C=O band was observed between 1699 and 1706 cm⁻¹. nih.gov

The presence of a hydrazine or hydrazone moiety gives rise to other characteristic bands. The N-H stretching vibration of a hydrazine or an amino group in a hydrazone typically appears in the region of 3344-3437 cm⁻¹. nih.govceon.rs The C=N stretching vibration of a hydrazone is also a key diagnostic peak, often observed in the range of 1606-1610 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally seen around 3083 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear at approximately 1555-1607 cm⁻¹. ceon.rsceon.rs

In a study of 2,4-dinitrophenylhydrazine, the FTIR spectrum was recorded and compared with theoretical calculations to assign the vibrational bands. nih.gov Similarly, the IR spectra of various hydrazine derivatives have been analyzed to identify key functional groups. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound Compounds

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| Lactone C=O | 1681 - 1706 | Strong absorption |

| N-H (Hydrazine/Hydrazone) | 3344 - 3437 | Stretching vibration |

| C=N (Hydrazone) | 1606 - 1610 | Stretching vibration |

| Aromatic C-H | ~3083 | Stretching vibration |

| Aromatic C=C | 1555 - 1607 | Stretching vibration |

This table summarizes typical FT-IR absorption ranges for key functional groups found in this compound compounds. nih.govceon.rs

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For example, the molecular formula of 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine was confirmed as C₂₁H₂₀N₂O₅ by HRMS, which showed a molecular ion peak (M⁺) at m/z 380.1384. ceon.rs Similarly, for 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, HRMS indicated a molecular formula of C₁₇H₁₄N₂O₅ with a molecular ion peak at m/z 326.0915. ceon.rs

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like chromen-2-one derivatives. The absorption and emission spectra are influenced by the specific structure of the compound and the solvent used.

For a series of coumarin-dihydropyrimidinone compounds, UV-Vis absorbance and fluorescence emission were characterized. researchgate.net The photophysical properties are dependent on the substituents and can be influenced by factors such as excited-state intramolecular proton transfer (ESIPT). researchgate.net The formation of hydrazone conjugates from coumarin-hydrazine probes with aldehydes can lead to significant changes in the fluorescence emission, which is a principle used in bioorthogonal chemistry. binghamton.edu

X-ray Crystallography for Absolute Stereochemistry

While spectroscopic methods provide a wealth of structural information, X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the absolute stereochemistry of chiral centers and the precise geometry of the molecule.

For example, the crystal structure of a spiropyran derivative, which can be related to chromene structures, was determined by single-crystal X-ray diffraction, revealing the orthogonal geometry of the spiro form. researchgate.net The crystal structures of various other coumarin derivatives have also been determined, providing precise bond lengths and angles and confirming the planar nature of the coumarin ring system. researchgate.net In the context of hydrazone derivatives, X-ray crystallography has been used to visualize the E-to-Z transformation. researchgate.net Although specific X-ray crystal structures for the parent "this compound" were not found, this technique remains the gold standard for absolute structure elucidation of its crystalline derivatives.

Computational and Theoretical Chemistry Studies of Chromen 2 One;hydrazine Compounds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of chromen-2-one;hydrazine (B178648) derivatives. By modeling the electron density, DFT allows for accurate predictions of molecular behavior, complementing and guiding experimental research.

Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

DFT calculations are instrumental in characterizing the electronic structure of chromen-2-one;hydrazine compounds. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

Studies have shown that the distribution of HOMO and LUMO across the molecular framework provides insights into the regions susceptible to electrophilic and nucleophilic attack. For instance, in many this compound derivatives, the HOMO is often localized on the electron-rich hydrazine or substituted aryl moieties, while the LUMO is typically found on the electron-deficient chromen-2-one core. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon crucial for their photophysical properties.

Theoretical studies on salicylaldehyde (B1680747) hydrazone derivatives complexed with boron have revealed that the low-lying singlet excited states are predominantly governed by HOMO→LUMO transitions. acs.org These calculations help to understand the intramolecular charge redistribution upon photoexcitation. acs.org

Table 1: Representative HOMO-LUMO Energy Gaps for Chromen-2-one Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chromene Derivative (Chrom-D) | - | - | - |

| Salicylaldehyde Hydrazone-Boron Complex | - | - | - |

Note: Specific energy values are highly dependent on the exact molecular structure and the computational method employed.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations have been successfully employed to unravel the intricate reaction mechanisms involved in the synthesis and transformation of this compound compounds. For example, the reaction of chromones with hydrazine hydrate (B1144303) to form 3(5)-(2-hydroxyaryl)pyrazoles has been mechanistically elucidated. nih.gov The proposed mechanism involves a nucleophilic attack at the C-2 position of the chromone (B188151) ring, leading to ring opening, followed by an intramolecular condensation to form the pyrazole (B372694) ring. nih.gov

Furthermore, computational studies have shed light on the formation of N-nitroso dimethyl amine (NDMA) from substituted hydrazine derivatives during ozonation. researchgate.net These studies proposed a new mechanism initiated by hydrogen abstraction, challenging previous theories of oxygen addition. researchgate.net Such mechanistic insights are vital for controlling reaction outcomes and predicting potential byproducts.

Control experiments and computational analysis have also helped to understand the base-promoted synthesis of 2H-chromen-2-one scaffolds from α-alkylidene succinimides and para-quinone methides. acs.org

Prediction of Optoelectronic Properties

The optoelectronic properties of this compound derivatives, which are crucial for their application in fields like fluorescent probes and sensors, can be accurately predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can forecast the absorption and emission wavelengths (UV-Vis spectra) of the molecules.

For instance, TD-DFT studies have been used to understand the electronic properties of chromene derivatives. researchgate.net The remarkable selectivity of certain chromenyl derivatives for hydrazine detection, which involves a ring-opening and subsequent pyrazole formation leading to a strong blue fluorescence, has been supported by DFT studies. nih.gov This theoretical backing is essential for the rational design of new chemosensors with enhanced sensitivity and selectivity. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for understanding how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

Investigation of Ligand-Protein Binding Interactions

Molecular docking studies have been instrumental in revealing the binding modes of this compound derivatives with various protein targets. These simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For example, in the context of α-glucosidase inhibition, docking analyses have shown that the hydrazone moiety is a critical pharmacophore for the binding of these compounds within the active site of the enzyme. rsc.org Similarly, for chromen-linked hydrazine carbothioamides, docking studies have highlighted the importance of the hydrazine carbothioamide group in anchoring the ligands to crucial residues of α-glucosidase. nih.govresearchgate.net In studies targeting cyclooxygenase-2 (COX-2), docking simulations revealed that the oxygen atom of the coumarin (B35378) ring forms strong hydrogen bonds with key amino acid residues like Arg499 and Tyr371. jocpr.com

In the pursuit of anticancer agents, docking analyses of coumarin-carbazole based pyrazolines with Cyclin-Dependent Kinase 2 (CDK2) have identified specific hydrogen bonding and hydrophobic interactions that contribute to their high binding affinity. nih.gov For instance, the amide group and the oxygen atoms in the coumarin ring were found to form hydrogen bonds with key residues in the CDK2 active site. nih.gov

Table 2: Key Ligand-Protein Interactions from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Coumarin–hydrazone hybrids | α-glucosidase | - | - |

| Chromen-linked hydrazine carbothioamides | α-glucosidase | - | H-bonding, π-π stacking |

| 7-(O-Triazolopyridazin-3yl)-4-methyl Coumarins | Cyclooxygenase-2 (COX-2) | Arg499, Tyr371 | Hydrogen bonding |

| Coumarin/thiazole (B1198619) congeners | Cyclin-Dependent Kinase 2 (CDK2) | - | H-bonds, hydrophobic interactions |

| Coumarin–carbazole based pyrazolines | Cyclin-Dependent Kinase 2 (CDK2) | Ile10, Thr14 | Hydrogen bonding |

Predictive Analysis of Biological Activities

Molecular docking simulations are not only used to understand binding but also to predict the biological activity of novel compounds. By comparing the docking scores and binding modes of new derivatives with those of known active compounds, researchers can prioritize the synthesis of molecules with the highest potential for a desired biological effect.

For instance, the docking scores of coumarin-hydrazone hybrids as α-glucosidase inhibitors showed a good correlation with their in vitro inhibitory activities. rsc.org The potent α-glucosidase inhibitory activity of certain chromen-linked hydrazine carbothioamides was rationalized through molecular docking, which revealed favorable binding interactions. nih.gov

In the development of anticancer agents, docking studies have been used to design novel coumarin-thiazole hybrids as potential CDK2 inhibitors. nih.gov The design strategy relied on the hydrazine or hydrazone linkage to form crucial hydrogen bonds within the ATP binding site of the enzyme, a hypothesis supported by the docking results. nih.gov These predictive analyses accelerate the drug discovery process by focusing experimental efforts on the most promising candidates.

Molecular Dynamics (MD) Simulations for Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information about their stability and conformational dynamics. For chromen-2-one hydrazine compounds, MD simulations can predict how these molecules behave in a biological environment, such as their interaction with water or biological macromolecules.

Research has utilized MD simulations to investigate the stability of related energetic ionic salt-based cocrystals, such as those involving hydrazine derivatives. nih.gov In these studies, the cohesive energy density (CED) is often calculated, which serves as an indicator of crystal stability. nih.gov Simulations have shown that the CED of such cocrystals is often greater than that of the individual components, suggesting an improvement in crystal stability through cocrystalization. nih.gov Furthermore, MD simulations can elucidate the dynamic properties and microstructure of systems containing hydrazine. For instance, simulations have been used to study the mean square displacement (MSD) in water-hydrazine systems under various conditions, revealing how the presence of hydrazine affects the diffusion and structure of the surrounding solvent molecules. researchgate.net

In the context of drug design, MD simulations can model the competitive and cooperative adsorption of hydrazine derivatives on surfaces, which is crucial for understanding their interaction with nanoparticle surfaces or the active sites of enzymes. researchgate.net By simulating the system with and without the hydrazine compound, researchers can determine the thermodynamics of adsorption and predict the most favorable binding modes. researchgate.net This information is vital for understanding the stability of chromen-2-one hydrazine derivatives and their dynamic behavior in different environments, which can influence their biological activity and potential applications.

Quantum Chemical Topology and Bond Analysis

Quantum chemical calculations offer a deep understanding of the electronic structure and bonding characteristics of molecules. For chromen-2-one hydrazine compounds, these methods are instrumental in elucidating the nature of intramolecular interactions and predicting reactivity. rsc.orguotechnology.edu.iq

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools in quantum topology for visualizing and analyzing the extent of electron localization in a molecule. taylorandfrancis.comrsc.org ELF analysis provides a method to map the regions of space where electron pairs are most likely to be found, thereby identifying covalent bonds, lone pairs, and atomic shells. taylorandfrancis.com The ELF value ranges from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. taylorandfrancis.com An ELF value of 0.5 corresponds to a uniform electron gas, often found in metallic bonds, while a value of 0 signifies regions with no electrons. taylorandfrancis.com

For chromen-2-one hydrazine systems, ELF analysis can confirm the nature of the chemical bonds within the molecule. For example, it can distinguish between covalent bonds within the coumarin and hydrazine moieties and weaker van der Waals interactions between different parts of the molecule or between adjacent molecules in a crystal. taylorandfrancis.com

The Localized Orbital Locator (LOL) provides a complementary perspective by describing bonding features in terms of the local kinetic energy. nih.govresearchgate.net It is expressed as a function of the electron density and its derivatives. nih.govresearchgate.net LOL analysis can effectively distinguish between covalent, ionic, and van der Waals bonds, revealing the features of atomic interactions within a solid state. nih.govresearchgate.net Parameters of critical points in the LOL topology can reflect changes in the size, density, and energy of lone pairs, correlating with the donor ability of the heteroatom carrying the lone pair. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique for identifying the reactive sites of a molecule. researchgate.net MEP maps illustrate the three-dimensional charge distribution, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.org Typically, red and orange colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent positive potential, indicating sites for nucleophilic attack. youtube.com Green areas are generally neutral. youtube.com

For chromen-2-one hydrazine derivatives, MEP maps can pinpoint the negatively charged regions, often located around oxygen and nitrogen atoms, which are favorable binding sites for positively charged species like amino acid residues in an enzyme's active site. researchgate.netresearchgate.net This information is invaluable for predicting how these molecules might interact with biological targets. libretexts.orgresearchgate.net The charge distribution revealed by MEP analysis helps in understanding the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure of these compounds. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge transfer, and the nature of chemical bonds within a molecule. rsc.orgresearchgate.net It provides detailed information on donor-acceptor interactions, which are crucial for molecular stability. researchgate.net NBO analysis can identify strong intramolecular hydrogen bonds, such as N-H···O and O-H···O interactions, which play a significant role in the structure and properties of chromen-2-one hydrazine compounds. researchgate.netrsc.org

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these charge transfer events. researchgate.net This method allows for the decomposition of the total electron density into contributions from individual NBOs, providing insights that are often correlated with results from other topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov The analysis of natural atomic charges, bond orbital energies, and orbital hybrids helps to define the nature and strength of interactions within the molecule. researchgate.netresearchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Studies

In silico ADMET studies are essential in modern drug discovery for predicting the pharmacokinetic properties of potential drug candidates. researchgate.nettjnpr.org These computational methods assess a molecule's likely absorption, distribution, metabolism, excretion, and toxicity profiles, helping to identify compounds with favorable drug-like properties early in the development process. researchgate.netmdpi.com For chromen-2-one hydrazine derivatives, these studies provide crucial insights into their potential as therapeutic agents.

Studies on coumarin-hydroxybenzohydrazide hybrids have shown that these compounds can exhibit good membrane and skin permeability. mdpi.comnih.gov Furthermore, they are often predicted to be inhibitors of various cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2C9, which are essential for the metabolism of many drugs. mdpi.com The potential for interaction with P-glycoprotein (P-gp), a key efflux transporter, is also evaluated. researchgate.net

Below is a table summarizing the predicted ADMET properties for a series of coumarin-hydroxybenzohydrazide hybrids, which share structural similarities with chromen-2-one hydrazine compounds.

| Compound | GI Absorption | BBB Permeant | LogKp (cm/s) | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

|---|---|---|---|---|---|---|---|---|---|

| 3a | High | No | -6.09 | No | Yes | No | Yes | No | No |

| 3b | High | No | -5.69 | No | Yes | Yes | Yes | No | Yes |

| 3c | High | No | -5.69 | No | Yes | Yes | Yes | No | Yes |

| 3d | High | No | -5.69 | No | Yes | Yes | Yes | No | Yes |

| 3e | High | No | -6.19 | No | Yes | Yes | No | No | No |

Data adapted from a study on coumarin-hydroxybenzohydrazide hybrids. researchgate.net

In silico studies on other series of chromen-2-one derivatives have also identified lead compounds with good oral bioavailability and low toxicity based on established guidelines. nih.gov These predictive studies are vital for prioritizing which chromen-2-one hydrazine compounds should be synthesized and subjected to further experimental testing. nih.gov

Theoretical Conformational Studies

Theoretical conformational analysis is employed to determine the stable three-dimensional arrangements of a molecule and the energy barriers between them. For flexible molecules like chromen-2-one hydrazine derivatives, understanding the preferred conformation is crucial as it can dictate the molecule's biological activity.

Computational methods such as Ab initio Hartree-Fock and Density Functional Theory (DFT) are used to calculate the potential energy surface for nuclear motions. researchgate.netnih.gov For hydrazine itself, theoretical studies have determined that the equilibrium conformation has a dihedral angle of approximately 95°. researchgate.net The energy barriers for pyramidal inversion at a nitrogen atom and for internal rotation around the N-N bond have also been calculated, revealing the energetic landscape of its conformational changes. researchgate.net

In the case of the chromen-2-one (coumarin) ring system, theoretical methods have been used to study its conformational behavior. rsc.org For related structures like cyclohex-2-enone, calculations have shown a preference for an envelope conformation. rsc.org The planarity of the coumarin moiety is a key structural feature, and theoretical studies on its derivatives have revealed that the benzopyran ring system is generally planar. rsc.org

For chromen-2-one hydrazine compounds, theoretical conformational studies would investigate the rotational barriers around the bond connecting the hydrazine moiety to the coumarin nucleus and the internal rotations within the hydrazine group itself. The stability of different isomers, such as E/Z isomerization in related hydrazone derivatives, can be significantly influenced by factors like intramolecular hydrogen bonding, which can thermodynamically stabilize an otherwise less stable configuration. scielo.br These computational studies provide a foundational understanding of the structural preferences of chromen-2-one hydrazine compounds, which is essential for rational drug design.

Structure Activity Relationship Sar Studies in Chromen 2 One;hydrazine Derivatives

Correlation of Structural Modifications with α-Glucosidase Inhibitory Potential

The inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, is a validated strategy for managing type 2 diabetes. Chromen-2-one;hydrazine (B178648) derivatives have shown significant potential as α-glucosidase inhibitors, with their activity being highly dependent on the nature and position of substituents on the core scaffold. nih.govnih.gov

A series of coumarin-hydrazone conjugates demonstrated remarkable α-glucosidase inhibitory activity, with IC₅₀ values ranging from micromolar to nanomolar concentrations, far exceeding the potency of the standard drug, acarbose (B1664774). nih.gov The key SAR findings from these studies are summarized below:

Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety play a pivotal role in determining the inhibitory potency.

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring generally enhances α-glucosidase inhibitory activity. For instance, a derivative with a p-nitro substitution was found to be a highly potent inhibitor. nih.gov Similarly, chloro-substituted derivatives showed significant activity, with the position of substitution being critical. A meta-chloro substitution resulted in higher potency compared to an ortho-chloro substitution. nih.gov

Trifluoromethyl group: The trifluoromethyl (CF₃) group, a strong electron-withdrawing group, also contributes to potent inhibition. However, its position is crucial. A meta-trifluoromethyl substitution led to noteworthy activity, although slightly less potent than some chloro-substituted analogs. nih.gov

Role of the Hydrazine Carbothioamide Moiety: The introduction of a hydrazine carbothioamide linker has been shown to be important for the interaction of these ligands with the active site of α-glucosidase. nih.gov Molecular docking studies have revealed that this moiety is crucial for anchoring the molecule within the enzyme's binding pocket through hydrogen bonding and other interactions. nih.gov

The following interactive table presents the α-glucosidase inhibitory activity of selected chromen-2-one;hydrazine derivatives, highlighting the impact of different substituents.

| Compound ID | Substituent (Ar-group) | % Inhibition (at 1 mM) | IC₅₀ (µM) |

| 7a | o-chlorobenzyl | 94.18 ± 0.36 | 4.95 ± 0.17 |

| 7c | p-nitrobenzyl | 94.27 ± 0.41 | 2.39 ± 0.05 |

| 7d | m-chlorobenzyl | 94.18 ± 0.36 | 3.76 ± 0.14 |

| 7f | p-chlorobenzyl | 94.71 ± 0.37 | 2.90 ± 0.06 |

| 7h | m-trifluoromethylbenzyl | 92.63 ± 0.35 | 6.14 ± 0.13 |

| 7i | m-trifluoromethylbenzyl | 92.47 ± 0.61 | 17.90 ± 0.24 |

| Acarbose | Standard | 59.37 ± 0.83 | 873.34 ± 1.67 |

Data sourced from a study on coumarin-hydrazone conjugates as α-glucosidase inhibitors. nih.gov

Influence of Substituents on Antimicrobial Efficacy

This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The antimicrobial efficacy of these compounds is significantly influenced by the substituents on both the chromen-2-one ring and the hydrazone moiety.

Studies have shown that these derivatives exhibit broad-spectrum antibacterial activity. chesci.com The introduction of different aryl groups via the hydrazone linkage leads to varying degrees of activity against both Gram-positive and Gram-negative bacteria. chesci.com For instance, certain derivatives have shown significant activity against S. typhi, B. subtilis, P. aeruginosa, and S. aureus. chesci.com

Furthermore, research on hydrazide-hydrazones has established a clear link between the electronic properties of substituents and antibacterial activity. Compounds with electron-withdrawing groups such as nitro (NO₂), iodo (I), and bromo (Br) on the aromatic ring generally exhibit enhanced antibacterial activity compared to those with electron-donating groups like methoxy (B1213986) (OCH₃) or hydroxyl (OH). nih.gov

In the context of antimycobacterial activity, novel hydrazide-hydrazone derivatives based on a 2H-chromene or coumarin (B35378) scaffold have demonstrated potent activity against Mycobacterium tuberculosis H37Rv. nih.gov The most active compounds in this series exhibited minimum inhibitory concentrations (MICs) at the submicromolar level, highlighting their potential as antituberculosis agents. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected hydrazide-hydrazone derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Compound 8 | B. subtilis ATCC 6633 | < 1 | Nitrofurantoin | 3.91 |

| Compound 9 | S. epidermidis ATCC 12228 | 0.002 | Ciprofloxacin | 0.122 |

| Compound 15 | E. coli | 12.5 | Ampicillin | 25 |

| Compound 15 | S. aureus | 6.25 | Ampicillin | 12.5 |

Data compiled from studies on the antimicrobial activity of hydrazide-hydrazones. nih.gov

Structural Determinants for Anticancer Activity

The anticancer potential of chromen-2-one derivatives has been extensively explored, and the incorporation of a hydrazide-hydrazone moiety has been shown to be a promising strategy for developing novel anticancer agents. nih.govnih.gov The structural features of these molecules play a critical role in their cytotoxic activity against various cancer cell lines.

The substitution pattern on the coumarin ring is a key determinant of anticancer activity. For example, the presence of a bromine atom at the 6-position of the coumarin ring in a series of coumarin hydrazide-hydrazone derivatives (BCHHDs) resulted in compounds with potent activity against drug-resistant pancreatic carcinoma (Panc-1) cells. nih.gov Some of these brominated derivatives were found to be more potent than the standard anticancer drug doxorubicin (B1662922) against this resistant cell line. nih.gov

The nature of the aryl group in the hydrazone portion also significantly influences the anticancer efficacy. The presence of specific substituents on this aryl ring can modulate the compound's ability to induce apoptosis and cell cycle arrest in cancer cells. nih.gov Microarray analysis of a particularly active BCHHD revealed that it induced the expression of genes involved in apoptosis and G2/M cell cycle arrest. nih.gov

Furthermore, studies on dimeric chromenone derivatives have shown that these structurally simplified analogs of natural products can retain significant cytotoxic activity against lymphoma and leukemia cell lines. nih.gov This suggests that the core dimeric chromenone scaffold itself is a valuable pharmacophore for anticancer drug design.

The table below presents the IC₅₀ values of selected coumarin hydrazide-hydrazone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| BCHHD 7c | Panc-1 (drug-resistant) | 3.60 |

| BCHHD 7c | Hep-G2 (drug-sensitive) | 6.50 |

| BCHHD 8c | Panc-1 (drug-resistant) | 2.02 |

| BCHHD 10c | Panc-1 (drug-resistant) | 2.15 |

| Doxorubicin | Panc-1 (drug-resistant) | >10 |

Data from a study on the anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives. nih.gov

Pharmacophore Identification and Lead Optimization Principles

The development of potent and selective this compound derivatives as therapeutic agents relies on the identification of their key pharmacophoric features and the application of lead optimization strategies. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.

For α-glucosidase inhibition, molecular docking studies have helped to elucidate the key interactions between this compound derivatives and the enzyme's active site. nih.gov These studies suggest a pharmacophore model that includes:

A hydrogen bond acceptor: The carbonyl group of the chromen-2-one ring is a key hydrogen bond acceptor.

A hydrogen bond donor/acceptor system: The hydrazine or hydrazone linker provides crucial hydrogen bonding interactions.

A hydrophobic aromatic region: The substituted phenyl ring of the hydrazone moiety occupies a hydrophobic pocket in the enzyme's active site.

Lead optimization for this class of compounds involves systematically modifying the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov Key principles for lead optimization of this compound derivatives include:

Substitution on the aromatic rings: As demonstrated in the SAR studies, introducing various substituents on the phenyl ring of the hydrazone and the coumarin nucleus can significantly modulate biological activity. This allows for fine-tuning of the electronic and steric properties of the molecule to achieve optimal interactions with the target.

Modification of the linker: The length and flexibility of the hydrazine linker can be altered to optimize the spatial orientation of the key pharmacophoric features.

Isosteric replacement: Replacing certain functional groups with their isosteres can improve metabolic stability and other pharmacokinetic parameters without compromising biological activity. For example, a urea (B33335) linkage could be replaced with a more stable thiourea (B124793) linkage.

Structure simplification or elaboration: Based on the SAR, the core scaffold can be simplified to remove non-essential structural elements or elaborated with additional functional groups to enhance target binding.

By applying these principles, medicinal chemists can rationally design and synthesize new generations of this compound derivatives with improved therapeutic potential.

In Vitro Biological and Pharmacological Investigations of Chromen 2 One;hydrazine Compounds

Antimicrobial Activities

Chromen-2-one;hydrazine (B178648) derivatives have been extensively evaluated for their ability to combat microbial infections, showing promise against a range of bacterial and mycobacterial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Novel derivatives of 3-(2-aryl methylidene hydrazinyl)-2H-chromene-2-one have demonstrated significant in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. chesci.com These compounds were synthesized by reacting 3-hydrazinyl-2H-chromene-2-one with various aromatic aldehydes. chesci.com The resulting hydrazones were tested against bacterial strains including Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Proteus vulgaris, and Klebsiella pneumoniae (Gram-negative). chesci.comnih.gov

Research has shown that the nature and position of substituents on the aryl ring of the hydrazone moiety play a crucial role in determining the antibacterial potency. mdpi.com For instance, some studies have indicated that compounds bearing electron-withdrawing groups on the aromatic ring exhibit enhanced antimicrobial activity. mdpi.com The presence of the hydrazone linkage is considered critical for the biological action of these molecules. rsc.org

| Compound Type | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Key Findings |

| 3-(2-aryl methylidene hydrazinyl)-2H-chromene-2-one derivatives | S. aureus, B. subtilis, S. epidermidis, B. pumillus, Bordetella bronchiseptica | S. typhi, P. vulgaris, P. aeruginosa, P. syringae, Ca. albicans | All synthesized compounds showed significant biological activity against the tested bacteria. chesci.com |

| 2H-chromen-2-one derivatives with 1,2,3-triazole moiety | S. aureus, B. subtilis, S. epidermidis | E. coli, P. aeruginosa, S. typhi, K. pneumoniae | Morpholine and N-acetyl piperazine (B1678402) containing compounds showed promising activity. nih.gov Compound 10e was most active against P. aeruginosa. nih.gov |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives | Gram-positive bacteria | Gram-negative bacteria | Several derivatives exhibited antimicrobial and antifungal activity. mdpi.com |

Antitubercular Activity

A significant area of investigation for chromen-2-one;hydrazine compounds is their potential as antitubercular agents. Several studies have reported the synthesis of new 2H-chromene or coumarin-based acylhydrazones and their evaluation against Mycobacterium tuberculosis. ddg-pharmfac.netnih.gov These compounds are often compared to first-line antituberculosis drugs like isoniazid (B1672263) (INH) and ethambutol (B1671381) (EMB). ddg-pharmfac.netnih.gov

Notably, some of these hydrazone derivatives have demonstrated potent antimycobacterial activity at submicromolar concentrations, with minimal cytotoxicity against human cell lines, highlighting their potential for further development. ddg-pharmfac.netnih.gov The hydrazone linkage in these molecules is a key structural feature, and it has been suggested that these derivatives may act by mechanisms that circumvent the resistance pathways affecting isoniazid. ddg-pharmfac.net The presence of specific substituents on the chromene or the hydrazone moiety has been shown to significantly influence the antitubercular efficacy. researchgate.net

| Compound Series | Target Organism | Key Findings |

| 2H-chromene/coumarin (B35378) based acylhydrazones | Mycobacterium tuberculosis H37Rv | Compounds 7m (MIC 0.13 μM), 7o (MIC 0.15 μM), and 7k (MIC 0.17 μM) showed potent activity. ddg-pharmfac.netnih.gov Minimal cytotoxicity in HEK-293T cells was observed. ddg-pharmfac.netnih.gov |

| Hydrazone derivatives | Non-replicating Mycobacterium tuberculosis | Compounds demonstrated bactericidal activity and were active against non-replicating M. tuberculosis. nih.gov |

Anticancer and Antiproliferative Efficacy

The cytotoxic potential of this compound compounds against various human cancer cell lines has been a major focus of research, with studies exploring both their direct cytotoxic effects and the underlying mechanisms of action.